molecular formula C14H23NO4 B13788162 2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 745836-22-0

2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

Cat. No.: B13788162
CAS No.: 745836-22-0
M. Wt: 269.34 g/mol
InChI Key: SFCFZVQNPNMCIT-DIOIDXFWSA-N
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Description

Anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C14H23NO4. It is a derivative of azabicycloheptane, a bicyclic structure containing nitrogen. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by esterification of the carboxylic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Lacks the Boc and ester groups, making it less versatile in synthetic applications.

    Boc-2-azabicyclo[2.2.1]heptane: Similar but without the ester group, affecting its reactivity and applications.

    Ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate: Lacks the Boc group, making it less stable under certain conditions.

Uniqueness: Anti-2-Boc-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester is unique due to the presence of both Boc and ester groups, which enhance its stability and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

745836-22-0

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-O-tert-butyl 7-O-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(11)15(8-9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11?/m1/s1

InChI Key

SFCFZVQNPNMCIT-DIOIDXFWSA-N

Isomeric SMILES

CCOC(=O)C1[C@@H]2CC[C@H]1N(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1C2CCC1N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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